molecular formula C18H12N4O4S B2998735 9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide CAS No. 690253-38-4

9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

Cat. No. B2998735
M. Wt: 380.38
InChI Key: IWVCOVHPTOWXKV-UHFFFAOYSA-N
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Description

The compound “9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These β-keto amides are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidines is characterized by the presence of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The structure of the compound “9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide” would be a derivative of this basic structure.


Chemical Reactions Analysis

The chemical reactions involving thieno[3,2-d]pyrimidines are primarily based on their synthesis. The cyclization of 3-amino-thiophene-2-carboxylate derivatives forms the basic thieno[3,2-d]pyrimidine structure . Further reactions with various reagents can lead to the formation of different derivatives .

Scientific Research Applications

Synthesis and Structural Analysis

  • Studies have delved into the synthesis of thieno[2,3-d]pyrimidine derivatives, demonstrating the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides into thieno[2,3-d:4,5-d′]dipyrimidines using various reagents, highlighting the compound's utility in heterocyclic chemistry (Clark & Hitiris, 1984).

Antimicrobial Activity

  • Research on pyridothienopyrimidines and related compounds has shown significant in vitro antimicrobial activities, underlining the potential of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Optical and Electronic Properties

  • An ab initio study focused on the optical functions of a related thieno[3,2-e][1,2,4]thriazolo[4,3-c]pyrimidine derivative, providing insights into the electronic structure and optical properties of these compounds, which could be relevant for materials science applications (Reshak, Kityk, Khenata, Al-Douri, & Auluck, 2012).

Antimicrobial and Anti-inflammatory Agents

  • New series of thieno[2,3-d]pyrimidine heterocyclic compounds have been synthesized and tested as antimicrobial and anti-inflammatory agents, showcasing the therapeutic potential of such compounds (Tolba, El-Dean, Ahmed, & Hassanien, 2018).

Future Directions

Thieno[3,2-d]pyrimidines, including “9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide”, have shown promising pharmacological effects . Future research could focus on exploring these effects further and developing new derivatives with enhanced activities and minimal toxicity .

properties

IUPAC Name

10-methyl-N-(3-nitrophenyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N4O4S/c1-10-4-3-7-21-15(10)20-17-13(18(21)24)9-14(27-17)16(23)19-11-5-2-6-12(8-11)22(25)26/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVCOVHPTOWXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)NC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-methyl-N-(3-nitrophenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

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